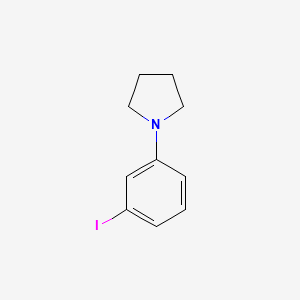

1-(3-Iodophenyl)pyrrolidine

Beschreibung

Eigenschaften

IUPAC Name |

1-(3-iodophenyl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12IN/c11-9-4-3-5-10(8-9)12-6-1-2-7-12/h3-5,8H,1-2,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDIBLUKQSRZPKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=CC(=CC=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901310388 | |

| Record name | 1-(3-Iodophenyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901310388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1412902-71-6 | |

| Record name | 1-(3-Iodophenyl)pyrrolidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1412902-71-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-Iodophenyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901310388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-(3-Iodophenyl)pyrrolidine: Properties, Synthesis, and Applications

Introduction: The Significance of a Versatile Scaffolding

In the landscape of modern medicinal chemistry and materials science, the strategic design of molecular building blocks is paramount. 1-(3-Iodophenyl)pyrrolidine is one such scaffold, merging two key chemical motifs: the saturated N-heterocyclic pyrrolidine ring and a functionalized iodophenyl group. The pyrrolidine ring is a privileged structure found in numerous natural products and FDA-approved drugs, prized for its ability to introduce three-dimensional complexity and serve as a key pharmacophore.[1][2] The iodophenyl moiety, meanwhile, acts as a versatile synthetic handle, enabling a wide array of carbon-carbon and carbon-heteroatom bond formations through well-established cross-coupling reactions. This guide provides an in-depth examination of the physical and chemical properties, a robust synthetic protocol, analytical characterization, and the potential applications of this compound for researchers and professionals in drug development and chemical synthesis.

Physicochemical Properties

The fundamental physical and chemical characteristics of this compound are summarized below. It is important to note that while core data is well-established, specific experimental values for properties such as melting and boiling points are not widely reported in the literature, which is common for specialized research chemicals.

Table 1: Core Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂IN | [3] |

| Molecular Weight | 273.11 g/mol | [3] |

| CAS Number | 1412902-71-6 | [3] |

| Appearance | Predicted to be a solid or oil | - |

| SMILES | C1CCN(C1)C2=CC(=CC=C2)I | [3] |

| InChIKey | QDIBLUKQSRZPKN-UHFFFAOYSA-N | - |

| Predicted XlogP | 3.2 | - |

| Solubility | Predicted to be soluble in organic solvents like ethanol, DMSO, and dichloromethane. | [4] |

Synthesis and Mechanistic Insight

The most reliable and versatile method for synthesizing this compound is through a palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination. This reaction is a cornerstone of modern organic synthesis for its efficiency and broad functional group tolerance in forming C-N bonds.

Proposed Synthetic Pathway: Buchwald-Hartwig Amination

The reaction couples pyrrolidine with an aryl halide, in this case, 1,3-diiodobenzene, in the presence of a palladium catalyst, a phosphine ligand, and a base.

Caption: Proposed synthesis of this compound via Buchwald-Hartwig amination.

Experimental Protocol: A Self-Validating System

This protocol is a representative procedure based on established Buchwald-Hartwig amination methodologies.

-

Inert Atmosphere Preparation: To an oven-dried Schlenk flask, add 1,3-diiodobenzene (1.0 eq), a palladium source such as tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, ~1-2 mol%), and a suitable phosphine ligand like XPhos (~2-4 mol%). The choice of a bulky, electron-rich phosphine ligand is critical as it facilitates the crucial reductive elimination step in the catalytic cycle, thereby improving reaction efficiency.

-

Reagent Addition: The flask is sealed, evacuated, and backfilled with an inert gas (e.g., Argon or Nitrogen) three times. This is a self-validating step; failure to exclude oxygen and moisture will deactivate the palladium catalyst, leading to poor or no product formation. Add a strong, non-nucleophilic base such as sodium tert-butoxide (NaOt-Bu, ~1.4 eq). Anhydrous toluene is then added as the solvent, followed by the addition of pyrrolidine (1.1 eq).

-

Reaction Execution: The reaction mixture is heated with stirring (typically 80-110 °C) and monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

-

Workup and Purification: Upon completion, the reaction is cooled to room temperature, quenched with water, and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure this compound.

Chemical Reactivity and Applications in Drug Discovery

The chemical utility of this compound stems from its two primary reactive sites:

-

The C-I Bond: The carbon-iodine bond on the phenyl ring is highly susceptible to a variety of palladium-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, Heck, and Stille couplings. This allows for the straightforward introduction of alkyl, alkenyl, alkynyl, or aryl groups at this position, enabling the rapid generation of diverse chemical libraries for screening.

-

The Pyrrolidine Scaffold: The pyrrolidine ring itself is a well-established pharmacophore. Its non-planar, saturated nature provides an excellent scaffold for exploring three-dimensional chemical space, which is increasingly important for achieving high target selectivity and potency in drug design.[1][5]

These features make this compound a valuable intermediate in the synthesis of novel therapeutic agents targeting a wide range of diseases, including cancer, viral infections, and central nervous system disorders.[2][6][7]

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound. A typical workflow involves spectroscopic and chromatographic techniques.

Sources

- 1. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 2. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biosynth.com [biosynth.com]

- 4. Pyrrolidine - Wikipedia [en.wikipedia.org]

- 5. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

The Ascending Trajectory of Iodophenylpyrrolidine Derivatives in Medicinal Chemistry: A Technical Guide for Drug Discovery

Abstract

The pyrrolidine scaffold, a privileged structure in medicinal chemistry, has been the foundation for numerous clinically successful drugs.[1] Its inherent three-dimensionality and stereochemical complexity allow for precise interaction with biological targets.[2] This technical guide delves into a specialized and increasingly significant subclass: iodophenylpyrrolidine derivatives. The strategic incorporation of an iodophenyl moiety offers a dual advantage: it serves as a powerful tool for structure-activity relationship (SAR) studies and provides a direct avenue for the development of radiolabeled imaging agents and potential radioligand therapies.[3][4] This document provides an in-depth exploration of the synthesis, biological targets, and therapeutic potential of iodophenylpyrrolidine derivatives, with a primary focus on their applications in targeting central nervous system (CNS) disorders.[5] We will dissect key experimental protocols, analyze structure-activity relationships, and present a forward-looking perspective on the future of this promising class of compounds.

Introduction: The Strategic Value of the Iodophenylpyrrolidine Scaffold

The five-membered nitrogen-containing pyrrolidine ring is a cornerstone of many natural products and synthetic drugs.[6] Its non-planar, flexible nature allows for the precise spatial orientation of substituents, which is critical for high-affinity interactions with protein binding pockets.[2] The introduction of a phenyl group to the pyrrolidine core provides a versatile platform for further functionalization, enabling the modulation of physicochemical properties such as lipophilicity and metabolic stability.

The addition of an iodine atom to this phenyl ring is a deliberate and strategic choice in medicinal chemistry. This "iodophenyl" motif imparts several key advantages:

-

Modulation of Pharmacological Activity: The iodine atom, being a large and lipophilic halogen, can significantly influence the binding affinity and selectivity of the molecule for its target protein through halogen bonding and other non-covalent interactions.

-

Metabolic Stability: The carbon-iodine bond can alter the metabolic profile of the compound, potentially blocking sites of oxidative metabolism and increasing the drug's half-life.

-

Gateway to Radioligands: The presence of a stable iodine atom provides a direct site for the introduction of radioactive iodine isotopes (e.g., 123I, 124I, 125I, 131I).[3] This enables the development of high-affinity radiotracers for in vivo imaging techniques such as Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET), which are invaluable for drug development and clinical diagnostics.[7]

-

Theranostic Potential: The ability to incorporate therapeutic radioisotopes like 131I opens the door for the development of "theranostic" agents, which can simultaneously diagnose and treat diseases.[4][8]

This guide will focus on the practical applications of these principles, particularly in the context of CNS disorders where precise targeting and in vivo imaging are paramount.

Key Biological Targets and Therapeutic Applications

Iodophenylpyrrolidine derivatives have shown significant promise in modulating the function of key proteins implicated in a range of neurological and psychiatric conditions. The primary targets of interest are the monoamine transporters, specifically the dopamine transporter (DAT) and the serotonin transporter (SERT).

Dopamine Transporter (DAT) Inhibition: A Focus on Parkinson's Disease

The dopamine transporter is a membrane protein responsible for the reuptake of dopamine from the synaptic cleft, thereby regulating the duration and intensity of dopaminergic signaling.[9] Dysfunction of the DAT is a hallmark of Parkinson's disease (PD), characterized by the progressive loss of dopamine-producing neurons.[3] DAT inhibitors can increase the synaptic concentration of dopamine, offering a symptomatic treatment strategy for PD.[10]

Iodophenylpyrrolidine derivatives have been explored as potent and selective DAT inhibitors. The iodophenyl moiety can enhance binding affinity to the DAT and, when radiolabeled, allows for the visualization and quantification of DAT density in the brain, which is a crucial biomarker for PD progression.

Experimental Workflow: Development of a Novel Iodophenylpyrrolidine-Based DAT Inhibitor

Caption: Development pipeline for an iodophenylpyrrolidine-based DAT inhibitor.

Serotonin Transporter (SERT) Modulation: New Avenues for Mental Health

The serotonin transporter plays a crucial role in regulating serotonergic neurotransmission, and its dysfunction is implicated in a variety of mental health disorders, including depression and post-traumatic stress disorder (PTSD).[9] A recent patent application has highlighted the potential of novel 3-pyrrolidineindole derivatives, which can include iodophenyl moieties, as serotonergic psychedelic agents.[9] These compounds are designed to act as agonists or partial agonists at serotonin 5-HT2A receptors, offering a new therapeutic approach for psychosis and other mental illnesses.[9]

Synthesis of Iodophenylpyrrolidine Derivatives: A Practical Guide

The synthesis of 3-(iodophenyl)pyrrolidine derivatives can be achieved through various synthetic routes. A common strategy involves the construction of the pyrrolidine ring followed by the introduction of the iodophenyl group, or vice versa.

General Synthetic Strategy

A representative synthetic route to a 3-(iodophenyl)pyrrolidine derivative is outlined below. This multi-step synthesis often begins with commercially available starting materials and employs standard organic chemistry transformations.[11]

Experimental Protocol: Synthesis of a 3-(Iodophenyl)pyrrolidine Derivative

Step 1: Synthesis of (R,S)-2-(iodophenyl)-succinic acid

-

To a solution of the corresponding iodophenylacetic acid in an appropriate solvent (e.g., tetrahydrofuran), add a strong base such as lithium diisopropylamide (LDA) at low temperature (-78 °C).

-

After stirring for 30 minutes, add an acrylate equivalent (e.g., ethyl acrylate).

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Hydrolyze the resulting ester using a base (e.g., lithium hydroxide) in a mixture of tetrahydrofuran and water.

-

Acidify the reaction mixture with a mineral acid (e.g., 1M HCl) and extract the product with an organic solvent.

-

Purify the crude product by recrystallization or column chromatography to yield the desired succinic acid derivative.

Step 2: Formation of the Pyrrolidine-2,5-dione Ring

-

Dissolve the (R,S)-2-(iodophenyl)-succinic acid in water.[11]

-

Gradually add 2-aminoacetic acid to the solution.[11]

-

Heat the mixture in a sand bath, allowing for the simultaneous distillation of water.[11]

-

After complete water removal, increase the temperature to approximately 180 °C and maintain for 1.5 hours.[11]

-

Recrystallize the crude product from a suitable solvent (e.g., methanol) to obtain the 3-(iodophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetic acid.[11]

Step 3: Amide Coupling

-

Dissolve the product from Step 2 in anhydrous N,N-dimethylformamide (DMF).[11]

-

Add N,N'-carbonyldiimidazole and stir the mixture at room temperature for 30 minutes.[11]

-

Add the desired amine (e.g., a substituted piperazine) dissolved in DMF.[11]

-

Stir the reaction mixture for 24 hours at room temperature.[11]

-

Purify the final product by column chromatography to yield the target iodophenylpyrrolidine derivative.[11]

In Vitro Biological Evaluation: Key Assays and Protocols

The biological activity of newly synthesized iodophenylpyrrolidine derivatives is typically assessed through a series of in vitro assays to determine their affinity and functional activity at the target receptor.

Dopamine Transporter (DAT) Binding and Uptake Assays

Protocol: DAT Radioligand Binding Assay [12]

-

Cell Culture: Use cells stably or transiently expressing the human dopamine transporter (hDAT), such as HEK293 or CHO cells.

-

Membrane Preparation: Harvest the cells and prepare a crude membrane fraction by homogenization and centrifugation.

-

Binding Assay: In a 96-well plate, incubate the cell membranes with a radiolabeled DAT ligand (e.g., [³H]WIN 35,428 or [³H]dopamine) and varying concentrations of the test compound.

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 1-2 hours) to reach equilibrium.

-

Termination: Terminate the binding reaction by rapid filtration through a glass fiber filter mat to separate bound from free radioligand.

-

Quantification: Wash the filters with ice-cold buffer and measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

Protocol: [³H]Dopamine Uptake Assay [9][12]

-

Cell Plating: Plate hDAT-expressing cells in a 96-well plate and allow them to adhere overnight.[9]

-

Pre-incubation: Wash the cells with uptake buffer and pre-incubate them with varying concentrations of the test compound for 10-20 minutes at 37°C.[12]

-

Initiation of Uptake: Initiate dopamine uptake by adding a solution containing a low concentration of [³H]dopamine.[12]

-

Incubation: Incubate the plate at 37°C for a short period (e.g., 5-10 minutes) to measure the initial rate of uptake.[12]

-

Termination of Uptake: Rapidly terminate the uptake by aspirating the solution and washing the cells with ice-cold uptake buffer.[12]

-

Cell Lysis and Quantification: Lyse the cells and measure the amount of [³H]dopamine taken up using a scintillation counter.[12]

-

Data Analysis: Calculate the IC₅₀ value for the inhibition of dopamine uptake.

Serotonin Transporter (SERT) Binding and Uptake Assays

Similar protocols to those described for DAT can be adapted for SERT, using a SERT-expressing cell line and a SERT-selective radioligand (e.g., [³H]citalopram or [³H]paroxetine) for binding assays, and [³H]serotonin for uptake assays.[13][14]

In Vivo Evaluation in Animal Models of Neurological Disorders

Promising candidates from in vitro screening are advanced to in vivo studies using animal models of neurological disorders to assess their therapeutic efficacy and pharmacokinetic properties.[7][15]

Animal Models for Parkinson's Disease

Neurotoxin-based models are commonly used to mimic the dopaminergic neurodegeneration seen in Parkinson's disease.[16] These include models induced by 6-hydroxydopamine (6-OHDA), MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), and rotenone.[16]

Protocol: Evaluation in a 6-OHDA Rat Model of Parkinson's Disease

-

Lesion Induction: Unilaterally lesion the nigrostriatal dopamine pathway in rats by stereotaxic injection of 6-OHDA into the substantia nigra.[17]

-

Drug Administration: After a recovery period, administer the test iodophenylpyrrolidine derivative via an appropriate route (e.g., intraperitoneal or oral).

-

Behavioral Assessment: Evaluate the therapeutic effect of the compound on motor deficits using behavioral tests such as the rotarod test (for motor coordination) and the cylinder test (for forelimb asymmetry).

-

Post-mortem Analysis: At the end of the study, sacrifice the animals and perform neurochemical analysis (e.g., HPLC to measure dopamine levels) and immunohistochemistry (e.g., tyrosine hydroxylase staining to assess dopaminergic neuron survival) on brain tissue.[18]

Radiolabeling and In Vivo Imaging

The presence of an iodine atom in the structure of these derivatives facilitates their radiolabeling for use in SPECT and PET imaging.

Radioiodination Protocols

Radioiodination can be achieved through various methods, including electrophilic and nucleophilic substitution reactions.[8]

Protocol: Electrophilic Radioiodination

-

Dissolve the precursor compound (e.g., a non-iodinated or trialkylstannyl-substituted phenylpyrrolidine derivative) in a suitable solvent.

-

Add the radioiodide (e.g., Na[¹²³I]) in the presence of an oxidizing agent (e.g., chloramine-T or Iodogen).[19]

-

Allow the reaction to proceed for a short period at room temperature.

-

Quench the reaction with a reducing agent (e.g., sodium metabisulfite).[19]

-

Purify the radiolabeled product using high-performance liquid chromatography (HPLC).

Structure-Activity Relationship (SAR) and Data Interpretation

Systematic modification of the iodophenylpyrrolidine scaffold allows for the elucidation of structure-activity relationships, providing valuable insights for the design of more potent and selective compounds.

Table 1: Illustrative SAR Data for a Series of Iodophenylpyrrolidine DAT Inhibitors

| Compound | R1 (at Pyrrolidine N) | R2 (at Phenyl Ring) | DAT Ki (nM) | SERT Ki (nM) | DAT/SERT Selectivity |

| 1a | -CH₃ | 4-I | 15.2 | 350.8 | 23.1 |

| 1b | -CH₃ | 3-I | 8.5 | 212.5 | 25.0 |

| 1c | -CH₃ | 2-I | 25.6 | 450.1 | 17.6 |

| 2a | -CH₂CH₃ | 3-I | 12.1 | 250.3 | 20.7 |

| 3a | -CH₃ | 3-Cl | 10.3 | 180.6 | 17.5 |

| 3b | -CH₃ | 3-Br | 9.1 | 195.4 | 21.5 |

Data are hypothetical and for illustrative purposes only.

From this illustrative data, several key SAR insights can be drawn:

-

Position of Iodine: The position of the iodine atom on the phenyl ring significantly impacts binding affinity, with the meta-position (Compound 1b) being optimal in this series.

-

N-Substitution: Altering the substituent on the pyrrolidine nitrogen can influence potency.

-

Halogen Comparison: Comparing the 3-iodo substituent (Compound 1b) with other halogens (Compounds 3a and 3b) can reveal the importance of halogen size and polarizability for binding.

Future Directions and Conclusion

Iodophenylpyrrolidine derivatives represent a versatile and promising class of compounds in medicinal chemistry. Their unique combination of a privileged scaffold and a readily modifiable iodophenyl group provides a powerful platform for the development of both therapeutic agents and diagnostic imaging tools for a range of CNS disorders.

Future research in this area will likely focus on:

-

Expansion to Other CNS Targets: Exploring the potential of this scaffold to target other relevant CNS proteins, such as other neurotransmitter transporters, receptors, and enzymes.

-

Theranostic Applications: Developing iodophenylpyrrolidine derivatives labeled with therapeutic radioisotopes for targeted radioligand therapy of brain tumors or other CNS pathologies.[20]

-

Optimization of Pharmacokinetic Properties: Fine-tuning the structure of these derivatives to improve their blood-brain barrier permeability, metabolic stability, and overall drug-like properties.[21]

References

-

Vaidya, F. M., & S. (2024). In vitro assays for the functional characterization of the dopamine transporter (DAT). PMC. Retrieved January 23, 2026, from [Link]

-

Pyridine alkaloids with activity in the central nervous system. (n.d.). PMC. Retrieved January 23, 2026, from [Link]

-

Hornykiewicz, O. (2021). Experimental Dopamine Reuptake Inhibitors in Parkinson's Disease: A Review of the Evidence. PMC. Retrieved January 23, 2026, from [Link]

-

Direct synthesis of functionalized 3-pyrrolidines and 4-piperidines using the borrowing hydrogen methodology. (n.d.). ChemRxiv. Retrieved January 23, 2026, from [Link]

-

Development of serotonin transporter reuptake inhibition assays using JAR cells. (2018). PMC. Retrieved January 23, 2026, from [Link]

-

Editorial: In vivo investigations on neurological disorders: From traditional approaches to forefront technologies. (n.d.). NIH. Retrieved January 23, 2026, from [Link]

-

Current and upcoming radionuclide therapies in the direction of precision oncology: A narrative review. (n.d.). NIH. Retrieved January 23, 2026, from [Link]

-

Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. (2025). Analytical Chemistry. Retrieved January 23, 2026, from [Link]

-

Dopamine agonists (pramipexole, ropinirole, rotigotine). (2025). Parkinson's UK. Retrieved January 23, 2026, from [Link]

-

New insights in animal models of neurotoxicity-induced neurodegeneration. (n.d.). Frontiers. Retrieved January 23, 2026, from [Link]

-

Treating Pediatric Oncology Patients: The Emerging Role of Radioligand Therapy. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]

-

Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]

-

An Optimized Protocol for the Efficient Radiolabeling of Gold Nanoparticles by Using a 125I-labeled Azide Prosthetic Group. (n.d.). PMC. Retrieved January 23, 2026, from [Link]

-

(PDF) Recent Advances in the Synthesis of Pyrrolidines. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

-

Animal models of neurodegenerative diseases. (2018). NIH. Retrieved January 23, 2026, from [Link]

-

Dopamine Receptor Agonists & Parkinson's. (2024). APDA. Retrieved January 23, 2026, from [Link]

-

Design, Synthesis, and Evaluation of New Pyrazolines As Small Molecule Inhibitors of Acetylcholinesterase. (n.d.). PMC. Retrieved January 23, 2026, from [Link]

-

Developing next-generation radioligand therapeutics for solid tumors. (2025). YouTube. Retrieved January 23, 2026, from [Link]

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (n.d.). PMC. Retrieved January 23, 2026, from [Link]

-

Vidyadhara et al., 2023 “Dopamine transporter...Parkinsonʼs Disease" L DOPA treatment, IHC, HPLC. (2023). Protocols.io. Retrieved January 23, 2026, from [Link]

- Compositions for treating cns disorders. (n.d.). Google Patents.

-

Recent advances in potential drug nanocarriers for CNS disorders: a review. (2025). PMC. Retrieved January 23, 2026, from [Link]

-

Synthesis and Pharmacological Evaluation of 3-[(4-Oxo-4H-pyrido[3,2-e][3][9]thiazin-2-yl)(phenyl)amino]propanenitrile Derivatives as Orally Active AMPA Receptor Antagonists. (n.d.). PubMed. Retrieved January 23, 2026, from [Link]

-

Identification of the potassium-binding site in serotonin transporter. (n.d.). PNAS. Retrieved January 23, 2026, from [Link]

-

Dopamine Reuptake Inhibitors in Parkinson's Disease: A Review of Nonhuman Primate Studies and Clinical Trials. (n.d.). PubMed. Retrieved January 23, 2026, from [Link]

-

Iodobenzamide for in vivo exploration of central dopamine receptors: evaluation in animal models of supersensitivity. (n.d.). PubMed. Retrieved January 23, 2026, from [Link]

-

(PDF) Emerging PET Imaging Agents and Targeted Radioligand Therapy: A Review of Clinical Applications and Trials. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

-

Model Systems for Analysis of Dopamine Transporter Function and Regulation. (n.d.). PMC. Retrieved January 23, 2026, from [Link]

-

Membrane-Dependent Binding and Entry Mechanism of Dopamine into Its Receptor. (2020). ACS Chemical Neuroscience. Retrieved January 23, 2026, from [Link]

-

Dopamine Agonists. (n.d.). Parkinson's Foundation. Retrieved January 23, 2026, from [Link]

-

New insights in animal models of neurotoxicity-induced neurodegeneration. (2024). PubMed. Retrieved January 23, 2026, from [Link]

-

MARINE-DERIVED COMPOUNDS FOR THE TREATMENT OF NEUROLOGICAL DISORDERS. (n.d.). Retrieved January 23, 2026, from [Link]

-

Allosterically Linked Binding Sites in Serotonin Transporter Revealed by Single Molecule Force Spectroscopy. (n.d.). Frontiers. Retrieved January 23, 2026, from [Link]

-

Peptide Radioligands in Cancer Theranostics: Agonists and Antagonists. (n.d.). PMC. Retrieved January 23, 2026, from [Link]

-

Docking, synthesis, and pharmacological evaluation of isoindoline derivatives as anticonvulsant agents. (2025). ResearchGate. Retrieved January 23, 2026, from [Link]

-

Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]

-

Synthesis and evaluation of a novel PET ligand, a GSK'963 analog, aiming at autoradiography and imaging of the receptor interacting protein kinase 1 in the brain. (2023). PubMed Central. Retrieved January 23, 2026, from [Link]

-

Standard procedures for monoamine transporter and receptor-binding assays. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

-

Synthesis of 3-substituted pyrrolidines via palladium-catalysed hydroarylation. (n.d.). ChemRxiv. Retrieved January 23, 2026, from [Link]

Sources

- 1. Animal models of neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chemrxiv.org [chemrxiv.org]

- 3. Experimental Dopamine Reuptake Inhibitors in Parkinson’s Disease: A Review of the Evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Current and upcoming radionuclide therapies in the direction of precision oncology: A narrative review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pyridine alkaloids with activity in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Editorial: In vivo investigations on neurological disorders: From traditional approaches to forefront technologies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Dopamine Reuptake Inhibitors in Parkinson's Disease: A Review of Nonhuman Primate Studies and Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Frontiers | New insights in animal models of neurotoxicity-induced neurodegeneration [frontiersin.org]

- 16. New insights in animal models of neurotoxicity-induced neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Iodobenzamide for in vivo exploration of central dopamine receptors: evaluation in animal models of supersensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. protocols.io [protocols.io]

- 19. mdpi.com [mdpi.com]

- 20. m.youtube.com [m.youtube.com]

- 21. Recent advances in potential drug nanocarriers for CNS disorders: a review - PMC [pmc.ncbi.nlm.nih.gov]

Safety, handling, and storage recommendations for 1-(3-Iodophenyl)pyrrolidine.

An In-depth Technical Guide to the Safe Handling and Storage of 1-(3-Iodophenyl)pyrrolidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a versatile small molecule scaffold utilized in chemical research and drug development.[1] As with any specialized chemical reagent, a thorough understanding of its properties is paramount to ensure the safety of laboratory personnel and the integrity of experimental outcomes. This guide provides a comprehensive overview of the essential safety protocols, handling procedures, and storage recommendations for this compound, grounded in established laboratory safety principles and data extrapolated from structurally related compounds. The causality behind each recommendation is explained to foster a culture of safety and scientific excellence.

Hazard Identification and Risk Assessment

-

H315: Causes skin irritation. [1]

-

H319: Causes serious eye irritation. [1]

-

H335: May cause respiratory irritation. [1]

These classifications necessitate careful handling to avoid direct contact and inhalation. The GHS07 pictogram, indicating a warning for these types of hazards, is associated with this chemical.[1]

Toxicological Profile and Mechanistic Insights

The irritant properties of this compound are likely attributable to the reactivity of the substituted aromatic ring and the basicity of the pyrrolidine nitrogen. The iodine atom can influence the electronic properties of the phenyl group, potentially enhancing its interaction with biological macromolecules. The pyrrolidine moiety, a cyclic secondary amine, can act as a mild base and may disrupt physiological pH on mucosal surfaces, leading to irritation.

It is crucial to treat this compound with a degree of caution similar to other halogenated aromatic amines, which can exhibit varying levels of toxicity. Long-term exposure risks are not well-documented, and therefore, minimizing exposure is a critical precautionary principle.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, beginning with robust engineering controls and supplemented by appropriate PPE, is essential for the safe handling of this compound.

Primary Engineering Controls

All manipulations of this compound, including weighing, transferring, and preparing solutions, should be conducted within a certified chemical fume hood.[2][3] This provides a contained workspace that effectively captures and exhausts vapors, minimizing the risk of respiratory exposure. The fume hood also serves as a physical barrier against splashes and spills. An emergency shower and eyewash station must be readily accessible in the laboratory.[2]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

| Equipment | Specification | Purpose |

| Eye Protection | Safety glasses with side shields or chemical safety goggles.[3] | To prevent eye contact and serious eye irritation from splashes or aerosols. |

| Hand Protection | Compatible chemical-resistant gloves (e.g., nitrile).[2][3] | To prevent skin contact and irritation. Gloves must be inspected before use and disposed of as contaminated waste after handling.[2][3] |

| Protective Clothing | A standard laboratory coat.[3] | To protect skin and personal clothing from contamination.[3] |

| Respiratory Protection | A NIOSH-approved respirator may be necessary if working outside a fume hood.[3] | To prevent the inhalation of vapors and potential respiratory irritation.[3] |

Safe Handling and Experimental Protocols

Adherence to a systematic and cautious workflow is critical when working with this compound. The following protocol outlines the key steps for safe handling from receipt to use.

Chemical Handling Workflow

Caption: Workflow for Safe Chemical Handling.

Step-by-Step Handling Protocol

-

Pre-Handling Preparation :

-

Thoroughly review this safety guide and any available supplier information.

-

Ensure the chemical fume hood is operational and the work area is clean and uncluttered.

-

Assemble all necessary equipment (spatulas, glassware, etc.) within the fume hood.

-

Don the required PPE as detailed in Section 2.2.

-

-

Handling the Compound :

-

Carefully inspect the container for any damage or leaks before opening.

-

Perform all transfers of the solid compound within the fume hood to contain any dust or vapors.[4]

-

Use appropriate tools (e.g., spatula) for transfers to minimize the generation of airborne particles.

-

If preparing a solution, add the solid to the solvent slowly to avoid splashing.

-

-

Post-Handling Procedures :

-

Securely close the container of this compound.

-

Decontaminate any non-disposable equipment that has come into contact with the chemical.

-

Dispose of contaminated waste (e.g., gloves, weighing paper) in a designated, sealed waste container.[5]

-

Thoroughly clean the work surface within the fume hood.

-

Remove PPE in the correct order to avoid cross-contamination and wash hands thoroughly with soap and water.[2]

-

Storage and Stability

Proper storage is crucial to maintain the chemical's integrity and prevent hazardous situations.

Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | Store at room temperature.[6] | Avoids exposure to excessive heat which could promote degradation. |

| Atmosphere | Keep container tightly closed in a dry and well-ventilated place.[2] | Protects from atmospheric moisture and oxygen, which can degrade the compound. |

| Light | Store in a light-resistant container (e.g., amber glass). | Iodine-containing organic compounds can be sensitive to light, which may cause decomposition.[7][8] |

| Container | Use glass or other inert material containers.[8][9] | Avoids potential reactions with container materials. Plastic may be unsuitable for long-term storage of iodine compounds.[8] |

Incompatibilities

While specific incompatibility data for this compound is limited, general principles for similar compounds suggest avoiding:

-

Strong Oxidizing Agents : Can lead to vigorous, potentially hazardous reactions.

-

Strong Acids : May react with the pyrrolidine nitrogen.

Store this compound away from incompatible materials to prevent accidental mixing.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is required.

First-Aid Measures

-

Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]

-

Skin Contact : Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. If irritation persists, seek medical attention.[2]

-

Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2]

-

Ingestion : Do NOT induce vomiting. Wash out the mouth with water, provided the person is conscious. Seek immediate medical attention.[2]

Accidental Release Measures

-

Evacuate the area and ensure adequate ventilation.

-

Wearing the appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).

-

Carefully sweep up the absorbed material and place it into a sealed container for proper disposal.

-

Ventilate the area and wash the spill site after the material pickup is complete.[2]

Conclusion

This compound is a valuable research chemical that can be handled safely by adhering to the principles and protocols outlined in this guide. A proactive approach to safety, centered on understanding the potential hazards, utilizing proper engineering controls and PPE, and following established handling and storage procedures, is the cornerstone of responsible scientific practice.

References

- Enamine. (n.d.). Safety Data Sheet - tert-butyl 3-amino-2-(3-bromophenyl)pyrrolidine-1-carboxylate.

- Biosynth. (2025). This compound.

- Advanced ChemBlocks. (n.d.). 1-(3-Fluoro-5-iodophenyl)pyrolidine.

-

Reddit. (2014). Storing iodine compound. Retrieved from [Link]

- Sigma-Aldrich. (2025). Safety Data Sheet - Pyrrolidine.

- ECHEMI. (n.d.). 2-Phenylpyrrolidine SDS.

- Sciencemadness Discussion Board. (2005). How do I store I2?.

- Benchchem. (2025). Navigating the Safe Disposal of 2-Phenylpyrrolidine.

- 3ASenrise. (n.d.). Material Safety Data Sheet - 1-(4-Bromophenyl)pyrrolidine.

- Flinn Scientific. (2016). Iodine SDS (Safety Data Sheet).

- Fisher Scientific. (2025). Safety Data Sheet - Pyrrolidine.

-

ACS Publications. (n.d.). Formation of Iodinated Organic Compounds by Oxidation of Iodide-Containing Waters with Manganese Dioxide. Retrieved from [Link]

- Carl ROTH. (n.d.). Safety Data Sheet: 1,3-Propanediol.

- Loba Chemie. (n.d.). PYRROLIDINE FOR SYNTHESIS.

-

PubMed. (1999). Effects of storage and cooking on the iodine content in iodized salt and study on monitoring.... Retrieved from [Link]

Sources

- 1. biosynth.com [biosynth.com]

- 2. enamine.enamine.net [enamine.enamine.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. energy01.oss-cn-shanghai.aliyuncs.com [energy01.oss-cn-shanghai.aliyuncs.com]

- 5. echemi.com [echemi.com]

- 6. 1-(3-Fluoro-5-iodophenyl)pyrolidine 95% | CAS: 2121513-22-0 | AChemBlock [achemblock.com]

- 7. reddit.com [reddit.com]

- 8. Sciencemadness Discussion Board - How do I store I2? - Powered by XMB 1.9.11 [sciencemadness.org]

- 9. Effects of storage and cooking on the iodine content in iodized salt and study on monitoring iodine content in iodized salt - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 1-(3-Iodophenyl)pyrrolidine: A Technical Guide

This guide provides an in-depth analysis of the spectroscopic data for 1-(3-Iodophenyl)pyrrolidine, a compound of interest in synthetic chemistry and drug discovery. The focus is on the elucidation of its molecular structure through Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). This document is intended for researchers, scientists, and professionals in the field of drug development who require a thorough understanding of the characterization of such molecules.

Molecular Structure and Significance

This compound is an aromatic amine derivative featuring a pyrrolidine ring attached to an iodinated phenyl group. The presence of the iodine atom makes it a valuable building block for cross-coupling reactions, enabling the synthesis of more complex molecules. Accurate spectroscopic characterization is paramount to confirm its identity and purity before its use in further synthetic steps.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique to elucidate the carbon-hydrogen framework of a molecule. Due to the lack of publicly available experimental spectra for this compound, the following data is predicted based on established principles and data from analogous compounds such as 3-iodoaniline and various N-aryl pyrrolidines.

¹H NMR Spectroscopy

Experimental Protocol:

A standard ¹H NMR spectrum would be acquired on a 400 MHz or 500 MHz spectrometer. A sample of approximately 5-10 mg of this compound would be dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) is typically used as an internal standard (δ 0.00 ppm). The choice of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte's peaks. CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds and its relatively simple solvent peak.

Predicted ¹H NMR Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.10 | t | 1H | Ar-H |

| ~6.85 | d | 1H | Ar-H |

| ~6.75 | s | 1H | Ar-H |

| ~6.50 | d | 1H | Ar-H |

| ~3.30 | t | 4H | N-CH₂ |

| ~2.00 | m | 4H | CH₂ |

Interpretation:

The aromatic region (δ 6.5-7.5 ppm) is expected to show four distinct signals corresponding to the four protons on the iodophenyl ring. The substitution pattern will lead to complex splitting, likely a triplet and two doublets, and a singlet. The chemical shifts are influenced by the electron-donating effect of the pyrrolidine nitrogen and the electron-withdrawing and anisotropic effects of the iodine atom. For comparison, the aromatic protons of 3-iodoaniline appear between 6.54 and 7.03 ppm[1].

The pyrrolidine ring protons are expected to appear as two multiplets in the aliphatic region. The protons on the carbons directly attached to the nitrogen (N-CH₂) will be deshielded and appear further downfield (~3.30 ppm) as a triplet. The other two sets of methylene protons (CH₂) will be in a more shielded environment and are expected to appear as a multiplet around 2.00 ppm.

¹³C NMR Spectroscopy

Experimental Protocol:

A ¹³C NMR spectrum would be acquired on the same spectrometer as the ¹H NMR. Due to the low natural abundance of the ¹³C isotope, a greater number of scans is typically required to obtain a good signal-to-noise ratio. Proton decoupling is employed to simplify the spectrum, resulting in single lines for each unique carbon atom.

Predicted ¹³C NMR Data:

| Chemical Shift (δ, ppm) | Assignment |

| ~148 | Ar-C (C-N) |

| ~131 | Ar-C |

| ~129 | Ar-C |

| ~120 | Ar-C |

| ~115 | Ar-C |

| ~95 | Ar-C (C-I) |

| ~48 | N-CH₂ |

| ~25 | CH₂ |

Interpretation:

The ¹³C NMR spectrum is expected to show eight distinct signals. Six of these will be in the aromatic region (δ 95-150 ppm). The carbon atom attached to the iodine (C-I) is expected to be the most upfield in the aromatic region due to the "heavy atom effect" of iodine. The carbon attached to the nitrogen (C-N) will be the most downfield in this region. The remaining four aromatic carbons will have chemical shifts influenced by their position relative to the two substituents. The two carbons of the pyrrolidine ring will appear in the aliphatic region, with the carbon adjacent to the nitrogen (N-CH₂) being more deshielded (~48 ppm) than the other methylene carbon (~25 ppm).

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in determining the molecular weight and elucidating the structure.

Experimental Protocol:

A sample of this compound would be introduced into a mass spectrometer, typically using a direct insertion probe or after separation by gas chromatography (GC-MS). Electron Ionization (EI) is a common method for generating ions. In EI, the sample is bombarded with high-energy electrons (typically 70 eV), causing the molecule to ionize and fragment.

Predicted Mass Spectrometry Data:

The predicted monoisotopic mass for the molecular ion [M]⁺ of this compound (C₁₀H₁₂IN) is 273.00091 Da[2].

| m/z | Ion |

| 273 | [M]⁺ |

| 274 | [M+H]⁺ |

| 146 | [M - I]⁺ |

| 118 | [C₆H₄N-CH₂]⁺ |

| 70 | [C₄H₈N]⁺ |

Interpretation of Fragmentation:

The mass spectrum is expected to show a prominent molecular ion peak at m/z 273, corresponding to the intact molecule. An [M+H]⁺ peak at m/z 274 may also be observed[2].

The fragmentation pattern will be dictated by the stability of the resulting ions. A key fragmentation pathway would involve the cleavage of the C-I bond, which is relatively weak, leading to a fragment at m/z 146 ([M - I]⁺). Another common fragmentation for N-aryl compounds is the alpha-cleavage, where the bond between the aromatic ring and the pyrrolidine nitrogen breaks, leading to various charged fragments. The loss of the pyrrolidine ring could also occur. A possible fragmentation pathway is illustrated below.

Caption: A plausible mass spectrometry fragmentation pathway for this compound.

Conclusion

References

-

PubChem. This compound. [Link]

Sources

An In-Depth Technical Guide to the Solubility Characteristics of 1-(3-Iodophenyl)pyrrolidine

Prepared by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of the solubility profile of 1-(3-Iodophenyl)pyrrolidine. The information herein is intended for researchers, chemists, and formulation scientists who require a deep understanding of this compound's behavior in common laboratory solvents for applications in synthetic chemistry, purification, and drug development.

Introduction: The Imperative of Solubility Profiling

This compound is a substituted aromatic amine with potential applications as a building block in medicinal chemistry and materials science. A thorough understanding of a compound's solubility is a non-negotiable prerequisite for its effective use. Solubility dictates the choice of solvents for chemical reactions, enables the design of efficient extraction and purification protocols (such as crystallization and chromatography), and is a critical determinant of bioavailability in pharmaceutical formulations.

This document outlines the theoretical basis for the solubility of this compound, presents detailed protocols for its empirical determination, and provides a consolidated reference of its expected behavior across a spectrum of common laboratory solvents.

Physicochemical Profile of this compound

The solubility of a molecule is fundamentally governed by its structure and resulting physicochemical properties.

Chemical Structure:

Caption: Structure of this compound.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂IN | Biosynth[1] |

| Molecular Weight | 273.11 g/mol | Biosynth[1] |

| CAS Number | 1412902-71-6 | Biosynth[1] |

| Predicted XLogP3 | 3.2 | PubChem[2] |

| Appearance | Expected to be a solid at room temperature | General Knowledge |

Structural Analysis for Solubility Prediction: The molecule possesses distinct regions that govern its interaction with solvents:

-

Nonpolar Region: The iodophenyl group is large, hydrophobic, and lipophilic. This moiety will dominate interactions with nonpolar solvents through van der Waals forces. The high predicted XLogP3 value of 3.2 indicates a strong preference for lipophilic environments over aqueous ones.[2]

-

Polar Region: The pyrrolidine ring contains a tertiary amine nitrogen. This nitrogen atom has a lone pair of electrons, making it a hydrogen bond acceptor. This site allows for polar interactions, particularly with protic solvents.

-

Overall Character: The molecule is predominantly nonpolar due to the large iodinated aromatic ring. However, the tertiary amine provides a site for specific polar interactions, suggesting some degree of solubility in more polar solvents, especially polar aprotic ones.

Experimental Determination of Solubility

A multi-tiered approach, starting with a rapid qualitative assessment followed by a precise quantitative method, provides a comprehensive solubility profile.

Workflow for Solubility Determination

The following workflow ensures a systematic and efficient characterization of the compound's solubility.

Caption: Systematic workflow for solubility determination.

Protocol 1: Qualitative Solubility Screening

This rapid method provides an initial classification of solubility in a broad range of solvents.[3][4]

Objective: To quickly assess if the compound is soluble, partially soluble, or insoluble in a given solvent at a concentration of approximately 25 mg/mL.

Materials:

-

This compound

-

Small test tubes or 1.5 mL vials

-

Graduated pipette or micropipette

-

Vortex mixer

-

Selection of solvents (see Table 2)

Procedure:

-

Weigh approximately 25 mg of this compound into a small, dry test tube.[4]

-

Add 1.0 mL of the selected solvent to the test tube.

-

Vortex the mixture vigorously for 30-60 seconds.[5]

-

Allow the sample to stand for 1-2 minutes and observe visually against a bright background.

-

Record the observation based on the following criteria:

-

Soluble: The solution is completely clear with no visible solid particles.

-

Partially Soluble: A significant portion of the solid has dissolved, but some undissolved particles remain.

-

Insoluble: The solid material shows no noticeable decrease in volume and remains as a distinct suspension or precipitate.

-

Protocol 2: Quantitative Solubility Determination (Gravimetric Method)

This method determines the precise thermodynamic solubility of the compound in a given solvent.[6][7]

Objective: To accurately measure the concentration (mg/mL) of a saturated solution at a controlled temperature (e.g., 25 °C).

Causality: This protocol is designed to achieve thermodynamic equilibrium. Adding excess solute ensures the solution becomes saturated.[8][9] Equilibration over an extended period (24 hours) with agitation allows the system to overcome kinetic barriers and reach a stable saturation point.

Materials:

-

This compound

-

Scintillation vials with screw caps

-

Analytical balance

-

Calibrated positive displacement pipette

-

Orbital shaker or magnetic stirrer

-

Temperature-controlled environment (e.g., incubator, water bath)

-

Syringe filters (0.22 µm, PTFE or other chemically resistant membrane)

-

Pre-weighed evaporation dishes or vials

Procedure:

-

Add an excess amount of this compound (e.g., 50-100 mg) to a vial containing a known volume of solvent (e.g., 2.0 mL). The key is to ensure undissolved solid remains visible.[9]

-

Seal the vial tightly and place it on an orbital shaker in a temperature-controlled environment (25 °C) for 24 hours to allow the system to reach equilibrium.

-

After equilibration, allow the vial to stand undisturbed for at least 1 hour to let the excess solid settle. The presence of undissolved material confirms saturation.[8]

-

Carefully draw a precise aliquot of the clear supernatant (e.g., 1.00 mL) using a calibrated pipette fitted with a syringe filter to exclude any solid particles.

-

Dispense the filtered, saturated solution into a pre-weighed, clean, and dry evaporation dish. Record the exact weight of the dish and solution.

-

Gently evaporate the solvent in a fume hood or using a vacuum oven at a moderate temperature (e.g., 40-50 °C) until the solid residue is completely dry.[10]

-

Continue drying the dish in an oven until a constant weight is achieved (i.e., the weight does not change between subsequent measurements).[9][10]

-

Weigh the dish containing the dry solute residue.

-

Calculation:

-

Mass of Solute = (Weight of dish + dry residue) - (Weight of empty dish)

-

Solubility (mg/mL) = Mass of Solute (mg) / Volume of aliquot taken (mL)

-

Predicted Solubility Profile and Analysis

Based on the compound's structure, the following table predicts its solubility behavior. Quantitative values would be determined using the protocol described above.

Table 1: Predicted Solubility of this compound in Common Lab Solvents

| Solvent | Solvent Class | Relative Polarity[11] | Dielectric Constant (ε)[12][13] | Predicted Solubility | Rationale for Prediction |

| Nonpolar | |||||

| Hexane | Aliphatic Hydrocarbon | 0.009 | 1.88 | Low / Insoluble | The molecule's small polar region is insufficient to overcome the energy cost of disrupting the weak van der Waals forces of the nonpolar solvent. |

| Toluene | Aromatic Hydrocarbon | 0.099 | 2.38 | Moderate to High | "Like dissolves like." The aromatic iodophenyl group will have favorable π-π stacking interactions with the toluene solvent. |

| Polar Aprotic | |||||

| Diethyl Ether | Ether | 0.117 | 4.33 | Moderate | Offers some polar character to interact with the amine, but is predominantly nonpolar, making it a balanced solvent for this molecule. |

| Dichloromethane (DCM) | Halogenated | 0.309 | 8.93 | High | Its polarity is sufficient to interact with the tertiary amine, and it is an excellent solvent for large, moderately polar organic molecules. |

| Tetrahydrofuran (THF) | Ether | 0.207 | 7.58 | High | The ether oxygen can act as a hydrogen bond acceptor, and its cyclic structure provides good solvation for the overall molecule. |

| Ethyl Acetate | Ester | 0.228 | 6.02 | Moderate to High | The ester group provides polarity to interact with the amine, making it a good candidate for dissolution and chromatography. |

| Acetone | Ketone | 0.355 | 20.7 | Moderate | Highly polar, but lacks hydrogen bond donating ability. May be a suitable solvent. |

| Acetonitrile (ACN) | Nitrile | 0.460 | 37.5 | Low to Moderate | High polarity may not be optimal for the large nonpolar part of the molecule. |

| Dimethylformamide (DMF) | Amide | 0.386 | 36.71 | High | A very strong polar aprotic solvent capable of solvating a wide range of organic molecules. |

| Dimethyl Sulfoxide (DMSO) | Sulfoxide | 0.444 | 46.68 | High | A powerful, highly polar solvent that is expected to fully dissolve the compound. |

| Polar Protic | |||||

| 2-Propanol (IPA) | Alcohol | 0.546 | 19.92 | Low to Moderate | The alkyl chain provides some nonpolar character, but the dominant hydrogen-bonding network of the alcohol may not favorably accommodate the large lipophilic group. |

| Ethanol | Alcohol | 0.654 | 24.55 | Low | More polar than IPA. The strong solvent-solvent hydrogen bonds are less likely to be disrupted by the largely nonpolar solute. |

| Methanol | Alcohol | 0.762 | 32.70 | Low / Insoluble | Highly polar with a strong hydrogen-bonding network, making it a poor solvent for this lipophilic compound. |

| Water | Water | 1.000 | 80.1 | Insoluble | The large, nonpolar iodophenyl group makes the molecule hydrophobic. The energy required to break the water's hydrogen-bonding network is too high. |

| 5% aq. HCl | Acidic Aqueous | High | ~80 | Soluble | The tertiary amine is basic and will be protonated by the acid to form a water-soluble ammonium salt.[14] This is a key property for extraction. |

Practical Implications and Applications

-

Reaction Chemistry: For reactions involving this compound, solvents like Toluene, THF, or DCM are predicted to be excellent choices, ensuring reactant solubility.

-

Purification:

-

Crystallization: A solvent pair system, such as Toluene/Hexane or DCM/Hexane, would be a logical starting point. The compound would be dissolved in the "good" solvent (Toluene/DCM) and the "poor" solvent (Hexane) would be added to induce precipitation.

-

Chromatography: For normal-phase silica gel chromatography, a mobile phase consisting of a Hexane/Ethyl Acetate gradient would likely provide good separation.

-

-

Extraction: The dramatic change in solubility in acidic water is a powerful tool. The compound can be selectively extracted from an organic layer (e.g., Diethyl Ether or Ethyl Acetate) into an aqueous acid layer (5% HCl). Subsequent basification of the aqueous layer would neutralize the ammonium salt, causing the neutral, water-insoluble compound to precipitate or be extracted back into an organic solvent.

Caption: Acid-base extraction principle.

References

- Vertex AI Search Result. (n.d.). Exp. 7: Testing the Solubility Rules Through Quantitative Analysis. Retrieved January 23, 2026.

-

PubChem. (n.d.). This compound-2,4-dione. Retrieved January 23, 2026, from [Link]

- Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved January 23, 2026.

-

PubChemLite. (n.d.). This compound (C10H12IN). Retrieved January 23, 2026, from [Link]

- ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. Retrieved January 23, 2026.

- National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review. Retrieved January 23, 2026.

- Queen's University. (2023). Solubility of Organic Compounds. Retrieved January 23, 2026.

- Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved January 23, 2026.

- Pharma Aspirations. (n.d.). Determination of Solubility by Gravimetric Method. Retrieved January 23, 2026.

- Eastern Mediterranean University. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved January 23, 2026.

- Saylor Academy. (n.d.). Chapter 12: Gravimetric Methods of Analysis. Retrieved January 23, 2026.

- Institute of Science, Nagpur. (n.d.). Identification of Organic Compound by Organic Qualitative Analysis. Retrieved January 23, 2026.

-

Wikipedia. (n.d.). Gravimetric analysis. Retrieved January 23, 2026, from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents and Polarity. Retrieved January 23, 2026, from [Link]

- SALTISE. (2021). Organic Chemistry: Introduction to Solubility. Retrieved January 23, 2026.

- Advanced ChemBlocks. (n.d.). 1-(3-Fluoro-5-iodophenyl)pyrolidine. Retrieved January 23, 2026.

-

PubChem. (n.d.). 1-(2-Iodophenyl)pyrrolidine-3-carboxylic acid. Retrieved January 23, 2026, from [Link]

- National Bureau of Standards. (1951). Circular of the Bureau of Standards no. 514: table of dielectric constants of pure liquids. Retrieved January 23, 2026.

-

UCLA Chemistry. (n.d.). Illustrated Glossary of Organic Chemistry - Dielectric constant. Retrieved January 23, 2026, from [Link]

- University of Minnesota. (2022). Properties of Common Organic Solvents. Retrieved January 23, 2026.

- MilliporeSigma. (n.d.). Solvent Physical Properties. Retrieved January 23, 2026.

Sources

- 1. biosynth.com [biosynth.com]

- 2. PubChemLite - this compound (C10H12IN) [pubchemlite.lcsb.uni.lu]

- 3. Exp. 7: Testing the Solubility Rules Through Quantitative Analysis – College of Western Idaho General Chemistry First Semester Lab Manual: CHEM 111L [cwi.pressbooks.pub]

- 4. www1.udel.edu [www1.udel.edu]

- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 6. web.iyte.edu.tr [web.iyte.edu.tr]

- 7. Gravimetric analysis - Wikipedia [en.wikipedia.org]

- 8. lup.lub.lu.se [lup.lub.lu.se]

- 9. uomus.edu.iq [uomus.edu.iq]

- 10. pharmajournal.net [pharmajournal.net]

- 11. Reagents & Solvents [chem.rochester.edu]

- 12. Illustrated Glossary of Organic Chemistry - Dielectric constant [chem.ucla.edu]

- 13. Solvent Physical Properties [people.chem.umass.edu]

- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

Methodological & Application

Synthesis of 1-(3-Iodophenyl)pyrrolidine: A Detailed Guide to Modern Catalytic Methods

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the N-Aryl Pyrrolidine Moiety

The pyrrolidine ring is a ubiquitous structural motif in a vast array of biologically active molecules and pharmaceuticals.[1][2] Its prevalence in drug discovery underscores its importance as a privileged scaffold in the design of novel therapeutics.[3][4] The incorporation of an aryl group on the pyrrolidine nitrogen, particularly one bearing a synthetically versatile handle like iodine, creates a valuable building block for further chemical elaboration. 1-(3-Iodophenyl)pyrrolidine, with its combination of the N-aryl pyrrolidine core and a reactive iodinated phenyl ring, serves as a key intermediate in the synthesis of a diverse range of compounds with potential applications in medicinal chemistry and materials science. This guide provides detailed protocols and mechanistic insights into the primary synthetic routes for this important compound.

Strategic Approaches to C-N Bond Formation

The synthesis of this compound hinges on the formation of a carbon-nitrogen bond between the pyrrolidine ring and the 3-iodophenyl group. Two of the most powerful and widely employed methods for achieving this transformation are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation. Both methods offer distinct advantages and are amenable to a range of substrates.

This guide will provide detailed protocols for both the Buchwald-Hartwig amination and the Ullmann condensation, offering researchers the flexibility to choose the most suitable method based on available resources and desired scale.

Method 1: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of C-N bonds with high efficiency and broad functional group tolerance.[5] The reaction typically involves a palladium catalyst, a phosphine ligand, and a base to couple an amine with an aryl halide or pseudohalide.

Mechanistic Rationale

The catalytic cycle of the Buchwald-Hartwig amination is a well-established process. It begins with the oxidative addition of the aryl halide to a low-valent palladium(0) species, forming a palladium(II) intermediate. Subsequent coordination of the amine and deprotonation by the base leads to a palladium(II) amido complex. The final step is reductive elimination, which forms the desired C-N bond and regenerates the active palladium(0) catalyst. The choice of ligand is critical for the success of the reaction, as it influences the rate of both oxidative addition and reductive elimination.

Figure 1: Catalytic cycle of the Buchwald-Hartwig amination.

Detailed Experimental Protocol: Buchwald-Hartwig Amination

This protocol is a representative procedure and may require optimization based on specific laboratory conditions and reagent purity.

Materials:

| Reagent/Material | CAS Number | Molecular Weight | Quantity | Moles (mmol) |

| 1,3-Diiodobenzene | 626-00-6 | 329.91 g/mol | 3.30 g | 10.0 |

| Pyrrolidine | 123-75-1 | 71.12 g/mol | 0.85 g (1.0 mL) | 12.0 |

| Palladium(II) Acetate (Pd(OAc)₂) | 3375-31-3 | 224.50 g/mol | 0.022 g | 0.1 (1 mol%) |

| Racemic-BINAP | 98327-87-8 | 622.67 g/mol | 0.093 g | 0.15 (1.5 mol%) |

| Sodium tert-butoxide (NaOtBu) | 865-48-5 | 96.10 g/mol | 1.35 g | 14.0 |

| Toluene (anhydrous) | 108-88-3 | 92.14 g/mol | 20 mL | - |

Equipment:

-

Schlenk flask or oven-dried round-bottom flask with a reflux condenser

-

Magnetic stirrer with heating capabilities

-

Inert atmosphere setup (Nitrogen or Argon)

-

Standard laboratory glassware

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Inert Atmosphere: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add palladium(II) acetate (0.022 g, 0.1 mmol) and racemic-BINAP (0.093 g, 0.15 mmol).

-

Reagent Addition: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. Under a positive pressure of inert gas, add sodium tert-butoxide (1.35 g, 14.0 mmol), 1,3-diiodobenzene (3.30 g, 10.0 mmol), and anhydrous toluene (20 mL).

-

Reaction Initiation: Begin stirring the mixture and add pyrrolidine (1.0 mL, 12.0 mmol) via syringe.

-

Heating: Heat the reaction mixture to reflux (approximately 110 °C) and maintain this temperature for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (50 mL) and filter through a pad of celite to remove insoluble salts.

-

Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 50 mL) and brine (50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford this compound as a colorless to pale yellow oil.

Expected Yield: Yields for this type of reaction can range from moderate to good, typically in the range of 60-80%.

Method 2: Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is a classical method for the formation of C-N bonds, typically employing a copper catalyst, a base, and often requiring higher reaction temperatures than the Buchwald-Hartwig amination.[6] While historically plagued by harsh conditions, modern modifications with the use of ligands have made this a more versatile and milder reaction.[7]

Mechanistic Rationale

The mechanism of the Ullmann condensation is believed to involve the formation of a copper(I) amide species from the amine and the copper catalyst. Oxidative addition of the aryl halide to this copper(I) amide generates a copper(III) intermediate. Subsequent reductive elimination from this intermediate affords the desired N-aryl amine product and regenerates the active copper(I) species.

Figure 2: Proposed catalytic cycle for the Ullmann condensation.

Detailed Experimental Protocol: Ullmann Condensation

This protocol provides a general procedure that may be optimized for specific laboratory conditions.

Materials:

| Reagent/Material | CAS Number | Molecular Weight | Quantity | Moles (mmol) |

| 1,3-Diiodobenzene | 626-00-6 | 329.91 g/mol | 3.30 g | 10.0 |

| Pyrrolidine | 123-75-1 | 71.12 g/mol | 1.70 g (2.0 mL) | 24.0 |

| Copper(I) Iodide (CuI) | 7681-65-4 | 190.45 g/mol | 0.19 g | 1.0 (10 mol%) |

| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 g/mol | 2.76 g | 20.0 |

| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 g/mol | 20 mL | - |

Equipment:

-

Round-bottom flask with a reflux condenser

-

Magnetic stirrer with heating capabilities

-

Standard laboratory glassware

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Reagent Addition: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add copper(I) iodide (0.19 g, 1.0 mmol), potassium carbonate (2.76 g, 20.0 mmol), and 1,3-diiodobenzene (3.30 g, 10.0 mmol).

-

Solvent and Amine Addition: Add N,N-dimethylformamide (DMF) (20 mL) and pyrrolidine (2.0 mL, 24.0 mmol) to the flask.

-

Heating: Heat the reaction mixture to 120-140 °C and maintain this temperature for 24-48 hours. Monitor the reaction progress by TLC or GC-MS.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into water (100 mL) and extract with ethyl acetate (3 x 50 mL).

-

Extraction and Drying: Combine the organic extracts and wash with water (3 x 50 mL) to remove DMF, followed by a wash with brine (50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to obtain this compound.

Expected Yield: The Ullmann condensation can provide moderate to good yields, often in the range of 50-70%.

Product Characterization

The synthesized this compound should be characterized to confirm its identity and purity. The following are expected analytical data.

This compound

-

Molecular Formula: C₁₀H₁₂IN

-

Molecular Weight: 273.11 g/mol

-

Appearance: Colorless to pale yellow oil

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR (CDCl₃, 400 MHz): The spectrum is expected to show multiplets for the pyrrolidine protons and signals in the aromatic region corresponding to the 3-iodophenyl group.

-

δ (ppm) ~7.3-7.4 (m, 1H, Ar-H)

-

δ (ppm) ~7.0-7.1 (m, 1H, Ar-H)

-

δ (ppm) ~6.8-6.9 (m, 1H, Ar-H)

-

δ (ppm) ~6.6-6.7 (m, 1H, Ar-H)

-

δ (ppm) ~3.2-3.4 (m, 4H, -NCH₂-)

-

δ (ppm) ~1.9-2.1 (m, 4H, -CH₂CH₂-)

-

-

¹³C NMR (CDCl₃, 100 MHz): The spectrum should display signals for the four distinct carbons of the pyrrolidine ring and the six carbons of the 3-iodophenyl ring, with the carbon attached to the iodine atom appearing at a characteristic upfield shift.

-

δ (ppm) ~148 (C-N Ar)

-

δ (ppm) ~131 (Ar-CH)

-

δ (ppm) ~125 (Ar-CH)

-

δ (ppm) ~115 (Ar-CH)

-

δ (ppm) ~95 (C-I Ar)

-

δ (ppm) ~48 (-NCH₂-)

-

δ (ppm) ~25 (-CH₂CH₂-)

-

Mass Spectrometry (MS):

-

ESI-MS: m/z calculated for C₁₀H₁₃IN⁺ [M+H]⁺: 274.01; found: 274.0.

Conclusion

This guide has detailed two robust and widely applicable methods for the synthesis of this compound: the Buchwald-Hartwig amination and the Ullmann condensation. The choice between these methods will depend on factors such as catalyst availability, desired reaction conditions, and scale. The Buchwald-Hartwig amination generally offers milder conditions and higher yields, while the Ullmann condensation provides a valuable alternative, particularly when palladium-based methods are not desirable. The provided protocols and characterization data serve as a comprehensive resource for researchers in organic synthesis and drug discovery, facilitating the preparation and utilization of this versatile building block.

References

-

Recent Advances in the Synthesis of Pyrrolidines. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

-

Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. Retrieved January 23, 2026, from [Link]

-

Ag-doped Nano Magnetic γ-Fe2O3@DA Core–Shell Hollow Spheres: an efficient and recoverable heterogeneous catalyst for A3, KA2 Coupling Reactions and [2+3] cycloaddition. (n.d.). The Royal Society of Chemistry. Retrieved January 23, 2026, from [Link]

-

One-Step Three-Component Synthesis of Spiro Pyrrolidinones via 1,3-Dipolar Cycloaddition. (2025, August 9). ResearchGate. Retrieved January 23, 2026, from [Link]

-

Ullmann Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 23, 2026, from [Link]

- US Patent No. US9278954B2. (2016, March 8). Google Patents.

-

Design and Synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Citalopram) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites. (n.d.). PubMed Central. Retrieved January 23, 2026, from [Link]

-

C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides. (2022, June 2). University of Turin. Retrieved January 23, 2026, from [Link]

- WO Patent No. WO1983002274A1. (1983, July 7). Google Patents.

-

Interpretation of the pyrrolidine region of the 1 H NMR spectrum (400... (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

-

Synthesis of 3-(3-Aryl-pyrrolidin-1-yl)-5-aryl-1,2,4-triazines That Have Antibacterial Activity and Also Inhibit Inorganic Pyrophosphatase. (n.d.). PubMed Central. Retrieved January 23, 2026, from [Link]

-

Supporting Information. (n.d.). Wiley-VCH. Retrieved January 23, 2026, from [Link]

-

RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. (n.d.). PubMed Central. Retrieved January 23, 2026, from [Link]

-

The Ullmann Coupling Reaction: A New Approach to Tetraarylstannanes. (n.d.). ACS Publications. Retrieved January 23, 2026, from [Link]

-

A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]

- EP Patent No. EP3415499A1. (2018, December 19). Google Patents.

- CN Patent No. CN108698989B. (2020, October 23). Google Patents.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. files01.core.ac.uk [files01.core.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. xray.uky.edu [xray.uky.edu]

- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

Application Notes and Protocols for the Synthesis of 3-Aryl Pyrrolidines via Palladium-Catalyzed Hydroarylation

Introduction: The Significance of the 3-Aryl Pyrrolidine Scaffold